

Comparison of 3-Chloro-2-nitrophenol's properties with other halogenated phenols

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Compound of Interest

Compound Name: 3-Chloro-2-nitrophenol

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A Comparative Analysis of 3-Chloro-2-nitrophenol and Other Halogenated Phenols

This guide provides a detailed comparison of the physicochemical and biological properties of **3-Chloro-2-nitrophenol** against a selection of other halogenated phenols, including 2-chlorophenol, 4-chlorophenol, 2,4-dichlorophenol, 2-bromophenol, and 4-fluorophenol. This document is intended for researchers, scientists, and professionals in the field of drug development and environmental science, offering a consolidated resource of key data points and experimental methodologies.

Physicochemical Properties

The substitution of halogen and nitro groups on the phenol ring significantly influences key physicochemical parameters such as acidity (pKa), lipophilicity (LogP), and melting and boiling points. These properties are critical as they can affect a compound's solubility, membrane permeability, and overall biological activity. The following table summarizes these properties for **3-Chloro-2-nitrophenol** and related compounds.

Compound	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	pKa	Water Solubility	LogP / Log Kow
3-Chloro-2-nitrophenol	173.55[1]	37.5[2]	250.8[3]	4.45 (Predicted) [2]	Moderate	2.42[3]
2-Chlorophenol	128.56[4]	9.3	174.9[5]	8.52[5]	28.5 g/L (20°C)[4]	2.17[5]
4-Chlorophenol	128.56[6] [7]	43.2 - 43.7[5]	220[5][7]	9.37[5]	27 g/L (20°C)[5] [7]	2.40[5]
2,4-Dichlorophenol	163.00[5]	45[5]	210[5]	7.90[5]	4.5 g/L (20°C)[8]	3.06[5]
2-Bromophenol	173.01[9] [10]	5	195[10][11]	8.45[9][10] [11]	Soluble	N/A
4-Fluorophenol	112.10[12]	43 - 46[12]	185[12][13]	9.89[12] [13][14]	50 g/L[12] [13]	N/A

Biological Activity and Toxicity

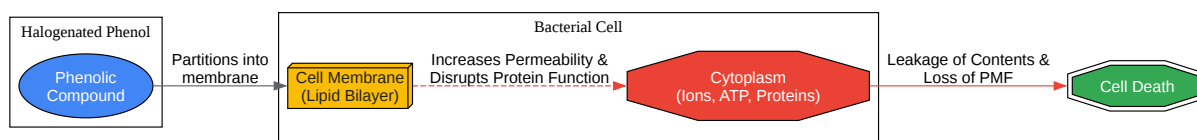
Halogenated phenols exhibit a wide range of biological activities, including antimicrobial and enzyme-inhibiting properties. However, this activity is often accompanied by significant toxicity. The presence and position of halogen and nitro substituents play a crucial role in determining the toxicological profile of these compounds. The liver, kidneys, and central nervous system are common targets for chlorophenol toxicity[3][6][10][11]. While specific quantitative toxicity data for **3-Chloro-2-nitrophenol** is not readily available in the reviewed literature, its GHS classification indicates it is harmful if swallowed, inhaled, or in contact with skin[8][15].

Compound	Acute Oral LD50 (Rat, mg/kg)	Acute Dermal LD50 (Rat, mg/kg)	Key Toxicological Endpoints
3-Chloro-2-nitrophenol	Data not available	Data not available	Harmful if swallowed, inhaled, or in contact with skin; Causes skin and eye irritation[8][15].
2-Chlorophenol	Data not available	Data not available	Neurotoxicity (tremors, convulsions, coma), potential liver and kidney damage; corrosive to skin and eyes[6][12].
4-Chlorophenol	Data not available	1500[16]	Potential damage to liver, kidneys, and central nervous system; very toxic to aquatic life[11][17].
2,4-Dichlorophenol	580[9]	780[18]	Liver and kidney failure; targets immune and reproductive systems; neurotoxicity[3][9][10].
2-Bromophenol	Data not available	Data not available	General toxicity and irritation (qualitative).
4-Fluorophenol	Data not available	Data not available	General toxicity and irritation (qualitative).

Mechanism of Action

The biological activity of phenolic compounds, particularly their antimicrobial effects, is often attributed to their ability to disrupt cellular integrity. The general mechanism involves the partitioning of the phenol into the lipid bilayer of the cell membrane, which leads to a loss of

membrane integrity, increased permeability, and leakage of intracellular contents. This disruption also affects membrane proteins and dissipates the proton motive force, ultimately leading to cell death[19]. The addition of electron-withdrawing groups like halogens and nitro groups can modulate the compound's lipophilicity and electronic character, influencing its potency.



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General mechanism of antimicrobial action for phenolic compounds.

Experimental Protocols

To ensure reproducibility and comparability of biological data, standardized experimental protocols are essential. Below are summaries of key methodologies for determining acute toxicity and antimicrobial efficacy.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425)

This method is used to determine the acute oral toxicity (LD50) of a substance and allows for classification according to the Globally Harmonised System (GHS)[4][6]. It is a sequential test that uses a minimal number of animals.

1. Principle: A single animal is dosed at a time. The dose for the next animal is adjusted up or down depending on the outcome (survival or death) for the previous animal[17]. This continues until stopping criteria are met. The LD50 is then calculated using the maximum likelihood method[4].

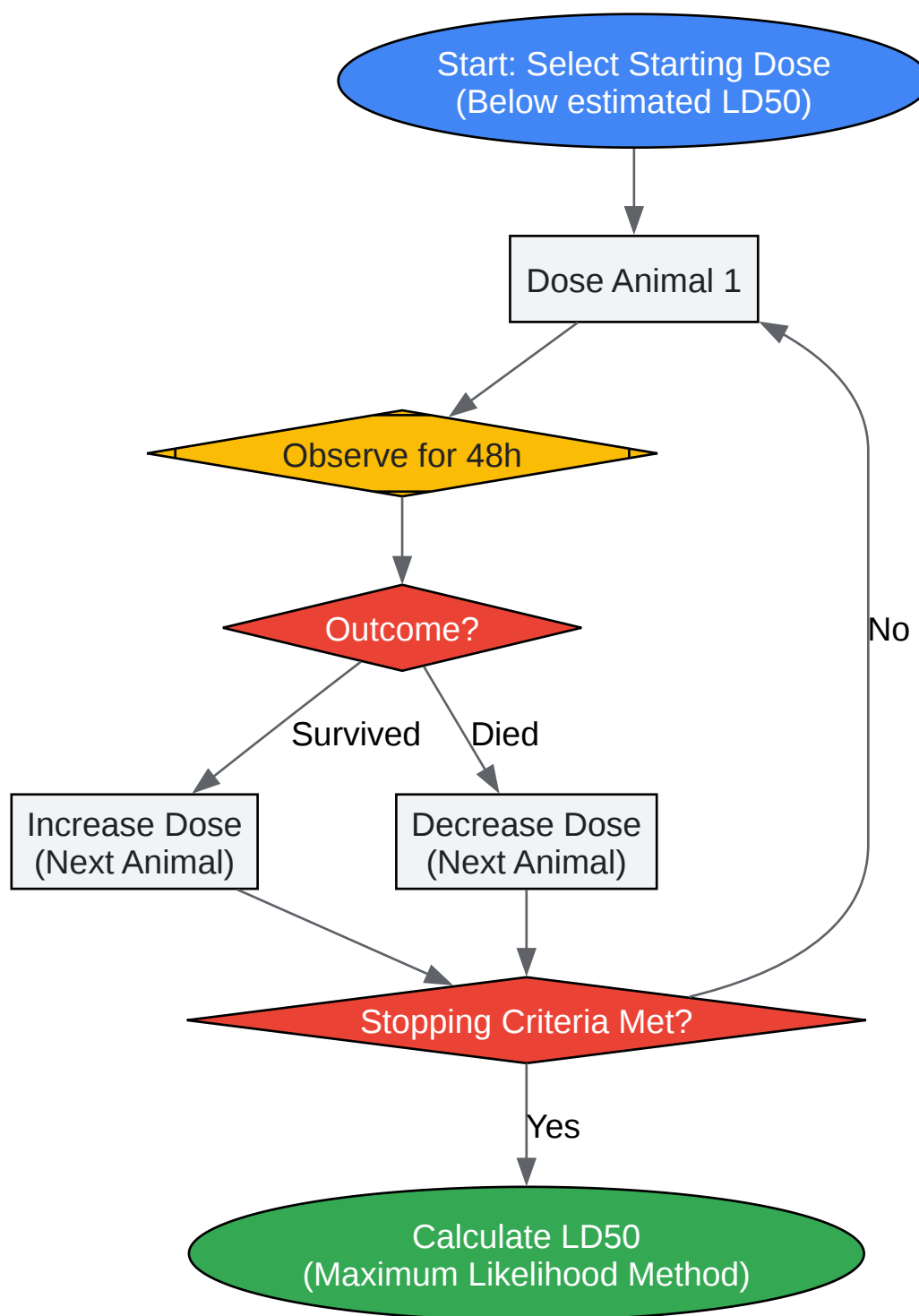
2. Test Animals: Healthy, young adult rodents (preferably females) are used. Animals are acclimatized to laboratory conditions and fasted prior to dosing[4].

3. Dosing and Observation:

- The test substance is typically administered in a single dose via gavage[4].
- Animals are dosed sequentially, usually at 48-hour intervals.
- The dose for the subsequent animal is increased or decreased by a constant progression factor (e.g., 3.2).
- Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days[17].
- A gross necropsy is performed on all animals at the end of the study[4].

4. Stopping Criteria: The test is stopped when one of the following is met:

- Three consecutive animals survive at the upper bound.
- Five reversals in outcome occur in any six consecutive animals tested.
- At least four animals have followed the first reversal and the specified likelihood-ratio criteria are met.



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Workflow for the OECD TG 425 Up-and-Down Procedure (UDP).

Minimum Inhibitory Concentration (MIC) Assay (CLSI/EUCAST Guidelines)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro[20]. The broth microdilution method is a reference standard[13].

1. Principle: A standardized inoculum of a test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the tubes/wells are observed for visible growth.

2. Materials:

- Antimicrobial Agent: Stock solution of the test compound.
- Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.
- Inoculum: A standardized suspension of the test bacteria (e.g., 0.5 McFarland standard) is prepared and diluted to a final concentration of approximately 5×10^5 CFU/mL in the test wells[21].
- Equipment: 96-well microtiter plates.

3. Procedure:

- Serial Dilutions: The test compound is serially diluted (typically two-fold) in broth directly in the wells of a microtiter plate.
- Inoculation: Each well is inoculated with the standardized bacterial suspension.
- Controls: A positive control (broth + inoculum, no compound) and a negative control (broth only) are included.
- Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours).

4. Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well[20].

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